N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential anti-tubercular properties . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the condensation of suitable aryl benzaldehydes with nitrobenzo[d]thiazol-2-amine . This is followed by a series of reactions to form the final compound .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using IR, 1H, 13C NMR, and mass spectral data . The molecular weights of these compounds are usually less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically evaluated using C, H, and N analysis .Scientific Research Applications
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
A study by Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. These ligands were analyzed for their antibacterial activities against human pathogenic bacteria, demonstrating varied inhibition activity on bacterial growth. The study emphasizes the potential of such compounds in antimicrobial applications (Patel, 2020).
Synthesis and Reactivity of Thiazole-Containing Compounds
Aleksandrov and El’chaninov (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide, leading to the creation of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, highlighting its potential for further chemical modifications and applications in various scientific fields (Aleksandrov & El’chaninov, 2017).
Thiazole-Aminopiperidine Hybrid Analogues as Tuberculosis Inhibitors
A study by Jeankumar et al. (2013) focused on designing thiazole-aminopiperidine hybrid analogues as inhibitors for Mycobacterium tuberculosis. The study involved synthesizing a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluating their efficacy against tuberculosis, demonstrating significant potential in tuberculosis treatment (Jeankumar et al., 2013).
Thiadiazoline- and Pyrazoline-Based Carboxamides as Nitric Oxide Synthase Inhibitors
Arias et al. (2018) developed novel thiadiazoline and pyrazoline heterocycles, demonstrating their inhibitory activities against nitric oxide synthase isoforms. The study provides insights into the structure-activity relationships of these molecules, suggesting their potential in medical research, particularly in studying the mechanisms of nitric oxide in the body (Arias et al., 2018).
Synthesis of Novel Nitroaromatic Carboxylic Acids for Anti-Leishmanial Activity
Dias et al. (2015) reported the synthesis of novel nitroaromatic compounds, including 2-{[5-(2-nitrophenyl)furan-2-yl]methylene-amino}benzoic acid. These compounds were evaluated for their ability to inhibit the growth of Leishmania infantum, indicating their potential as anti-leishmanicidal drugs, particularly for veterinary use (Dias et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-2-13-5-6-15-17(10-13)29-20(22-15)23(12-14-4-3-9-21-11-14)19(25)16-7-8-18(28-16)24(26)27/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFJQHGTWJIYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.